molecular formula C19H19N3OS2 B2805375 N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864855-99-2

N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2805375
CAS RN: 864855-99-2
M. Wt: 369.5
InChI Key: HFRJWOOPESXLOA-UHFFFAOYSA-N
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Description

“N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide” is a chemical compound with the linear formula C21H23N3O2S3 . It is a derivative of 1,3,4-thiadiazole , a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide” is characterized by the presence of a thiadiazole ring, which exhibits electron-accepting properties . The compound has a molecular weight of 445.628 .

Scientific Research Applications

Glutaminase Inhibitors

Compounds similar to "N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide" have been studied for their potential as glutaminase inhibitors. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated for their inhibition of kidney-type glutaminase (GLS), showing potential in attenuating the growth of human lymphoma cells both in vitro and in vivo due to their allosteric inhibition properties, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).

Anticancer Screening

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and screened for their anticancer activities against different cancer cell lines. Some derivatives showed promising cytotoxic results against breast cancer, suggesting the potential of these compounds as anticancer agents (Abu-Melha, 2021).

Anticonvulsant Evaluation

Research into benzothiazole‐1,3,4‐thiadiazole conjugates has shown that these compounds possess significant anticonvulsant activity. Preliminary screenings, employing the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) test, indicated minimal neurotoxicity, making them promising candidates for further exploration in anticonvulsant drug development (Siddiqui et al., 2013).

Antibacterial and Antiviral Activities

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were designed, synthesized, and evaluated for their antibacterial, antifungal, and antiviral activities. Some compounds exhibited good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), suggesting their potential use as molecular templates for developing highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

properties

IUPAC Name

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-9-13(2)17(14(3)10-12)20-16(23)11-24-19-21-18(22-25-19)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRJWOOPESXLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

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